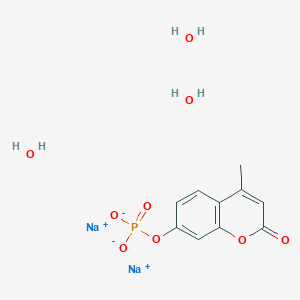
4-Methylumbelliferyl phosphate, disodium salt trihydrate
描述
4-Methylumbelliferyl phosphate, disodium salt trihydrate is a fluorogenic substrate commonly used in biochemical assays to detect phosphatase activity. This compound is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests due to its ability to produce a fluorescent signal upon enzymatic cleavage .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl phosphate, disodium salt trihydrate typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and hydrated to obtain the trihydrate form, which is then packaged under controlled conditions to maintain stability .
化学反应分析
Types of Reactions
4-Methylumbelliferyl phosphate, disodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the cleavage of the phosphate group, yielding 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions
Reagents: Phosphatases (e.g., alkaline phosphatase)
Conditions: Aqueous buffer solutions, typically at alkaline pH (around pH 10)
Major Products: 4-Methylumbelliferone and inorganic phosphate
科学研究应用
4-Methylumbelliferyl phosphate, disodium salt trihydrate is extensively used in various scientific fields:
Chemistry: As a fluorogenic substrate in enzyme kinetics studies to measure phosphatase activity.
Biology: In cell biology, it is used to monitor phosphatase activity in cell cultures and tissue samples.
Medicine: Employed in diagnostic assays such as ELISA to detect specific antibodies or antigens.
作用机制
The compound acts as a substrate for phosphatases. Upon enzymatic action, the phosphate group is cleaved, resulting in the formation of 4-methylumbelliferone. This product exhibits strong fluorescence, which can be quantitatively measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise detection and quantification .
相似化合物的比较
Similar Compounds
4-Methylumbelliferone: The parent compound, which lacks the phosphate group and is not a substrate for phosphatases.
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used for detecting β-glucuronidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
Uniqueness
4-Methylumbelliferyl phosphate, disodium salt trihydrate is unique due to its specific application in detecting phosphatase activity. Its high sensitivity and fluorescent properties make it an invaluable tool in various biochemical assays .
属性
IUPAC Name |
disodium;(4-methyl-2-oxochromen-7-yl) phosphate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2Na.3H2O/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;;;;/h2-5H,1H3,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALMNGWUCLNNM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl-[2-(diethylamino)-2-oxoethyl]carbamic acid](/img/structure/B8145978.png)
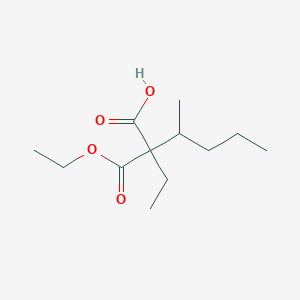
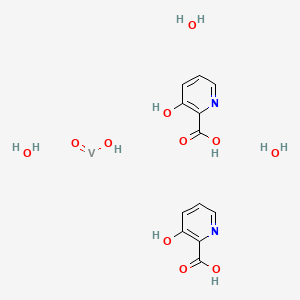
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioic acid](/img/structure/B8145995.png)
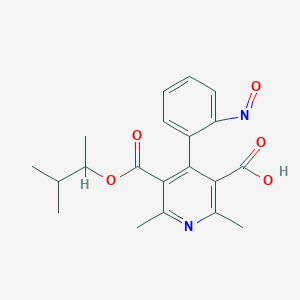
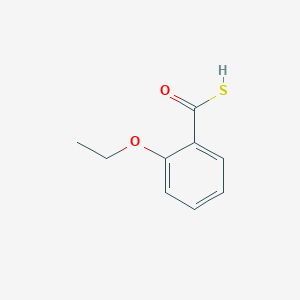
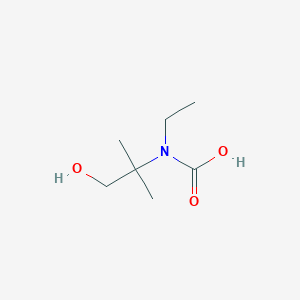
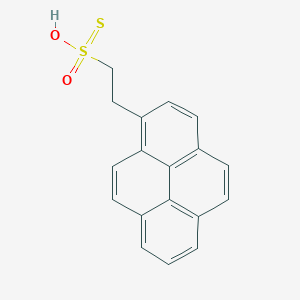
![(2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid](/img/structure/B8146033.png)
methylphosphonic acid](/img/structure/B8146040.png)
![(E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8146048.png)

![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)

